molecular formula C13H7F6N5O B2603415 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide CAS No. 691868-81-2

2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide

Cat. No.: B2603415
CAS No.: 691868-81-2
M. Wt: 363.223
InChI Key: UITZKGDNMRCOKY-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide is a chemical compound with the molecular formula C13H7F6N5O. It is known for its unique structure, which includes two trifluoromethyl groups attached to an imidazo[1,2-a][1,8]naphthyridine core, and a carbohydrazide functional group.

Preparation Methods

The synthesis of 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide can be compared with other similar compounds, such as:

    2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group, which may affect its reactivity and biological activity.

    2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-yl-1,3,4-oxadiazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N5O/c14-12(15,16)6-3-8(13(17,18)19)22-10-5(6)1-2-9-21-7(4-24(9)10)11(25)23-20/h1-4H,20H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITZKGDNMRCOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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